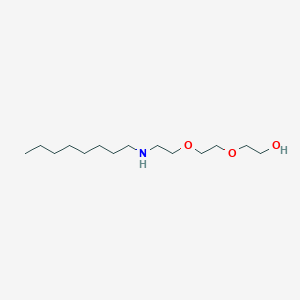
Triethylene glycol, amino, N-octyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylene glycol, amino, N-octyl is a chemical compound with the molecular formula C14H31NO3 and a molecular weight of 261.4008 . It is a derivative of triethylene glycol, which is known for its hygroscopic properties and its ability to dehumidify fluids . This compound is used in various applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylene glycol, amino, N-octyl can be synthesized through a series of chemical reactions involving the functionalization of triethylene glycol. The process typically involves the reaction of triethylene glycol with an amine and an octyl group under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .
Comparación Con Compuestos Similares
Triethylene Glycol: A colorless, odorless liquid used as a plasticizer and in air sanitizers.
Diethylene Glycol: Similar in structure but with two ethylene glycol units, used in antifreeze and as a solvent.
Polyethylene Glycol: A polymer of ethylene oxide, used in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol, amino, N-octyl is unique due to its combination of triethylene glycol with an amino and octyl group. This structure imparts specific surfactant properties, making it suitable for applications that require both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
104246-24-4 |
|---|---|
Fórmula molecular |
C14H31NO3 |
Peso molecular |
261.40 g/mol |
Nombre IUPAC |
2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3 |
Clave InChI |
XWQKDPZFMJPQGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


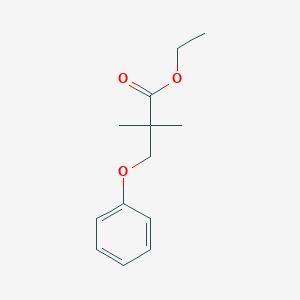

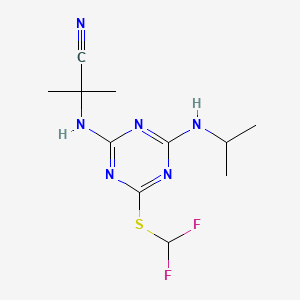
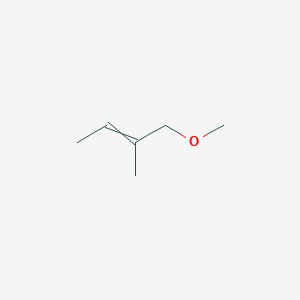
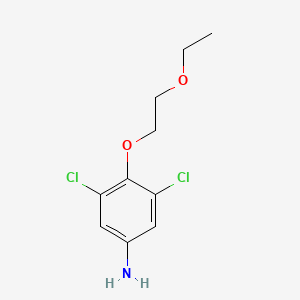
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
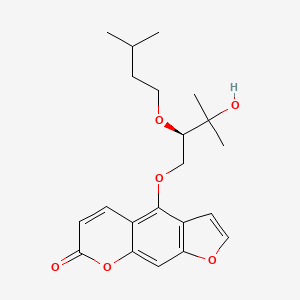
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
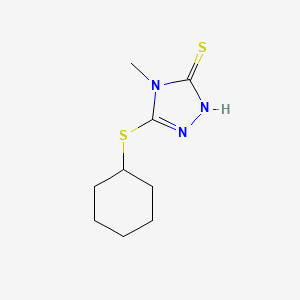
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
